4-Fluoro-2-iodoanisole
Overview
Description
“4-Fluoro-2-iodoanisole” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that its related compound, “2-Fluoro-4-iodoaniline”, has been used in scientific research23.
Synthesis Analysis
There is no specific synthesis analysis available for “4-Fluoro-2-iodoanisole”. However, a related compound, “2,3-Difluoro-4-iodoanisole”, has been synthesized through a series of reactions involving diazotization, Schiemann reaction, nitration, reduction, and Sandmeyer reaction4.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “4-Fluoro-2-iodoanisole”. However, the related compound “2-Fluoro-4-iodoaniline” has been used in profiling iodine-containing metabolites produced by the earthworm Eisenia veneta2.
Scientific Research Applications
1. Synthesis and Applications of m-Aryloxy Phenols
- Application Summary: m-Aryloxy phenols, which can be synthesized from compounds like 4-Fluoro-2-iodoanisole, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
2. Electrochemical Iodination of Anisole
- Application Summary: An electrochemical method has been developed for the iodination of anisole, a compound related to 4-Fluoro-2-iodoanisole. This method is simple, cheap, and green, making it of fundamental significance .
- Methods of Application: The method involves the anodic oxidation of I2 in acetonitrile using a glassy carbon electrode. With the presence of H+, the electrolyte prepared with a glassy carbon anode can react with anisole to selectively form 4-iodoanisole .
- Results or Outcomes: The method was found to be highly selective, with a yield as high as 97% for 4-iodoanisole .
3. Palladium Catalyzed Enantioselective Heck Arylation
- Application Summary: 2-Iodoanisole, a compound related to 4-Fluoro-2-iodoanisole, participates in palladium catalyzed enantioselective Heck arylation of 2,3-dihydrofuran in the presence of chiral ionic liquids containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations .
- Methods of Application: The method involves the use of palladium as a catalyst and chiral ionic liquids as the reaction medium .
- Results or Outcomes: This method is used for the synthesis of o-(1-alkynyl)anisoles .
4. Electrochemical Iodination of Various Aromatic Compounds
- Application Summary: The electrochemical iodination method developed for anisole can also be applied to the iodination of toluene, benzonitrile, and bromobenzene .
- Methods of Application: The method involves the anodic oxidation of I2 in acetonitrile using a glassy carbon electrode .
- Results or Outcomes: The method was found to be highly selective, delivering the target para-iodination products with 92%, 84%, and 73% yields, respectively .
5. Synthesis of o-(1-alkynyl)anisoles
- Application Summary: 2-Iodoanisole, a compound related to 4-Fluoro-2-iodoanisole, has been used in palladium/copper-catalyzed synthesis of o-(1-alkynyl)anisoles .
- Methods of Application: The method involves the use of palladium and copper as catalysts .
- Results or Outcomes: This method is used for the synthesis of o-(1-alkynyl)anisoles .
6. Synthesis of Important Industrial Chemicals and Materials
- Application Summary: Aryl iodides, which can be synthesized from compounds like 4-Fluoro-2-iodoanisole, are capable of synthesizing organometallic reagents such as Grignard reagents and organolithium reagents . They play vital roles in the synthesis of natural products, agricultural chemicals, pharmaceuticals, and photoelectric materials .
- Methods of Application: The method involves the use of anodic oxidation-derived I+ cations for substitution reactions .
- Results or Outcomes: This method provides a simple, cheap, and green strategy for the preparation of aryl iodides from commercially available raw chemicals .
Future Directions
There are no specific future directions available for “4-Fluoro-2-iodoanisole”. However, the related compound “4′-Fluorouridine” has been identified as an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication, suggesting potential future directions in antiviral drug development6.
Please note that the information provided is based on the available data and there may be more recent studies or data not
properties
IUPAC Name |
4-fluoro-2-iodo-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSHFBAYIBZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278851 | |
Record name | 4-Fluoro-2-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-iodoanisole | |
CAS RN |
3824-22-4 | |
Record name | 4-Fluoro-2-iodo-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3824-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10332 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003824224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-2-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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